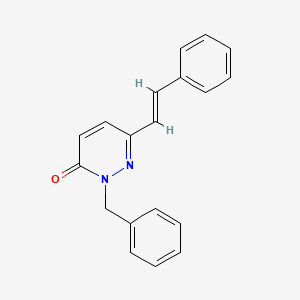
2-benzyl-6-styryl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-6-styryl-3(2H)-pyridazinone (2BS3P) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyridazinone family, a group of compounds that are known for their diverse biological activities such as anti-inflammatory, anti-diabetic, and anti-cancer properties. 2BS3P has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. In addition, it has been used in a variety of laboratory experiments due to its ease of synthesis and stability.
Applications De Recherche Scientifique
2-benzyl-6-styryl-3(2H)-pyridazinone has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2, which is responsible for the production of inflammatory mediators. In addition, it has been used in the study of diabetes, as it has been shown to reduce blood glucose levels in animal models. This compound has also been used in the study of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Mécanisme D'action
2-benzyl-6-styryl-3(2H)-pyridazinone has been shown to act through a variety of mechanisms. It has been shown to inhibit the enzyme cyclooxygenase-2, which is responsible for the production of inflammatory mediators. In addition, it has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. It has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β, which is involved in the regulation of cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, reduce blood glucose levels, and inhibit the growth of certain cancer cell lines. In addition, it has been shown to possess antioxidant and anti-apoptotic properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzyl-6-styryl-3(2H)-pyridazinone has several advantages for laboratory experiments. It is relatively easy to synthesize and is highly stable. In addition, it has a wide range of biological activities and can be used in a variety of research applications. However, there are some limitations to its use in laboratory experiments. It can be difficult to obtain in large quantities and is relatively expensive. In addition, it can be difficult to isolate and purify due to its instability.
Orientations Futures
The potential future directions for research on 2-benzyl-6-styryl-3(2H)-pyridazinone are numerous. One potential direction is to further investigate its mechanism of action, as it is still not fully understood. In addition, further research could be conducted on its potential applications in the treatment of inflammatory diseases, diabetes, and cancer. Another potential direction is to investigate the effects of this compound on other biological pathways, such as the immune system and metabolism. Finally, research could be conducted to improve the synthesis of this compound, as well as to develop more efficient and cost-effective methods for its isolation and purification.
Méthodes De Synthèse
2-benzyl-6-styryl-3(2H)-pyridazinone can be synthesized using a variety of methods. The most common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst to couple a boronic acid with an aryl halide. This reaction is highly efficient and yields a product with high purity. Other methods for the synthesis of this compound include aryl halide oxidation, Heck-Mizoroki coupling, and Wittig reaction.
Propriétés
IUPAC Name |
2-benzyl-6-[(E)-2-phenylethenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMGPJLSFACRFO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


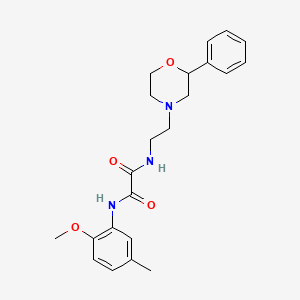
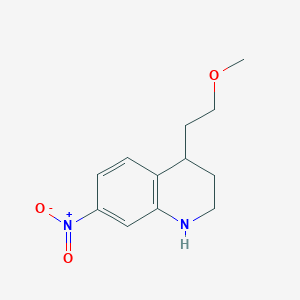



![3-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2909453.png)
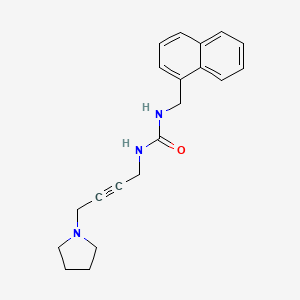
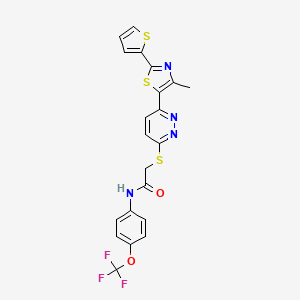
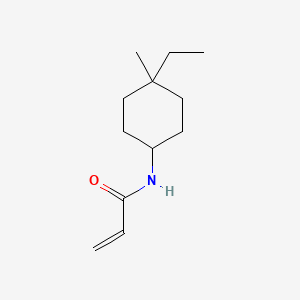

![N-(4-(1H-tetrazol-1-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909461.png)
![ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2909463.png)
